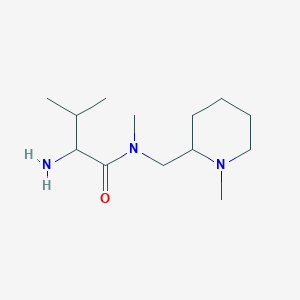
(1R,2R)-2-Aminocyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Aminocyclopentanecarboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Aminocyclopentanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for cyclopropanation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chloridization and subsequent cyclization to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-Aminocyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-2-Aminocyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral or anticancer agent .
Industry
Industrially, the compound is used in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged for specific applications .
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-Aminocyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with similar structural features but a different ring size.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Shares the chiral centers but has phenyl groups instead of a cyclopentane ring.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(1R,2R)-2-aminocyclopentane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5-/m1/s1 |
Clave InChI |
FUGFTUCRJJFPES-RFZPGFLSSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)N)C(=O)N |
SMILES canónico |
C1CC(C(C1)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)

![(E)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14797460.png)




![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)



![1-[1-(4-Methoxyphenyl)ethyl]-4-propanoylpyrrolidin-2-one](/img/structure/B14797550.png)

